
4,4,5,5-Tetramethyl-2-(3-pent-4-enoxyphenyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,4,5,5-Tetramethyl-2-(3-pent-4-enoxyphenyl)-1,3,2-dioxaborolane, also known as TMB, is a boron-containing compound that has gained significant attention in the scientific community due to its unique properties. TMB has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Scientific Research Applications
Synthesis of Silicon-Based Drugs and Odorants
One notable application of derivatives of 4,4,5,5-Tetramethyl-2-(3-pent-4-enoxyphenyl)-1,3,2-dioxaborolane is in the synthesis of silicon-based drugs and odorants. For example, a derivative was used as a new building block for creating biologically active disila-tetrahydronaphthalene derivatives, demonstrating its synthetic potential by developing a new synthesis route for the retinoid agonist disila-bexarotene, highlighting its role in advancing silicon-based pharmacology (Büttner, Nätscher, Burschka, & Tacke, 2007).
Development of Boron-Containing Polyenes
Another research area involves the synthesis of pinacolylboronate-substituted stilbenes and their application in creating boron-capped polyenes. This methodology has been used to synthesize boron-containing resveratrol analogues and is being explored for potential therapeutic applications in neurodegenerative diseases. Additionally, these compounds are investigated as new materials for liquid crystal display (LCD) technology, showcasing the compound's versatility in materials science (Das et al., 2015).
Inhibitory Activity Against Serine Proteases
The synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, using this compound, has revealed their inhibitory activity against serine proteases such as thrombin. This application indicates the compound's potential in developing inhibitors for therapeutic purposes, contributing to the field of medicinal chemistry (Spencer et al., 2002).
Synthesis of Optically Active SiO-Containing Polymers
Additionally, this compound has been used as a catalyst in the synthesis of optically pure and completely diisotactic phenyl- and naphthyl-substituted poly(siloxane)s. This application showcases its utility in polymer chemistry, especially for creating materials with specific optical properties, which could have implications for various industrial applications (Zhou & Kawakami, 2005).
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-pent-4-enoxyphenyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO3/c1-6-7-8-12-19-15-11-9-10-14(13-15)18-20-16(2,3)17(4,5)21-18/h6,9-11,13H,1,7-8,12H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZGYTAZBTXWSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

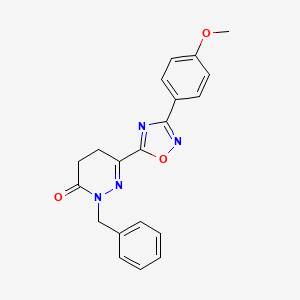
![2-((6-fluorobenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2875203.png)
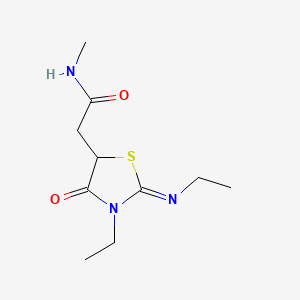
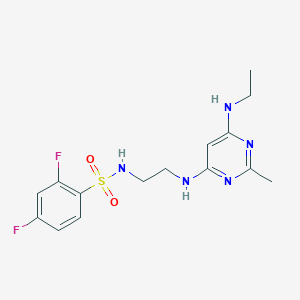
![4-[(E)-2-[1-[(3-methoxyphenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B2875206.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2875207.png)
![5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B2875208.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide](/img/structure/B2875212.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(morpholin-4-yl)-2-phenylacetamide](/img/structure/B2875214.png)
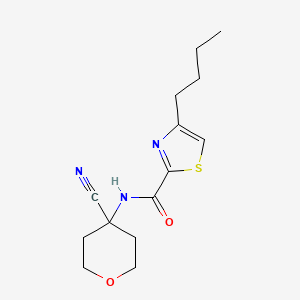
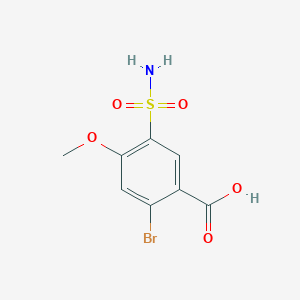
![2-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride](/img/structure/B2875222.png)
